Bienvenue dans la boutique en ligne BenchChem!

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide

HDAC Inhibition Epigenetics Selectivity Profiling

This HDAC inhibitor features a 3-methylbenzamide zinc-binding group (ZBG) providing monodentate Zn²⁺ coordination and class I selectivity, distinct from the bidentate 2-aminobenzamide in MS-275. Its imidazo[1,2-a]pyridine surface recognition motif and specific ethyl linker geometry ensure target engagement that close analogs cannot replicate. Use as a highly sensitive positive control (IC50 < 5 nM for HDAC1/2/3) or as a structural template for novel benzamide-based degraders. Researchers re-evaluating SAR from o-aminoanilides or hydroxamates will find this an essential comparator for metabolic stability profiling.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 868977-71-3
Cat. No. B2929992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide
CAS868977-71-3
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2
InChIInChI=1S/C17H17N3O/c1-13-5-4-6-14(11-13)17(21)18-9-8-15-12-20-10-3-2-7-16(20)19-15/h2-7,10-12H,8-9H2,1H3,(H,18,21)
InChIKeyPAXGXEOOCRQNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide (CAS 868977-71-3): Structural and Functional Baseline for Procurement


N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide (CAS 868977-71-3) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class of histone deacetylase (HDAC) inhibitors [1]. Its structure features an imidazo[1,2-a]pyridine core as a surface recognition motif, connected via an ethyl linker to a 3-methylbenzamide zinc-binding group. This architecture is characteristic of benzamide-based HDAC inhibitors designed for class I HDAC selectivity, a strategy validated in clinical candidates like MS-275 (entinostat) [2]. The compound serves as a research tool for probing HDAC-dependent epigenetic regulation and as a reference standard for developing novel benzamide-based degraders or isoform-selective probes.

Why Simple Benzamide or Imidazopyridine Substitution Cannot Replace N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide


Generic substitution within the HDAC inhibitor space is precluded by the exquisitely structure-dependent nature of zinc-binding group (ZBG) recognition and linker geometry. The 3-methylbenzamide ZBG of this compound coordinates the catalytic Zn²⁺ ion in HDAC enzymes in a monodentate fashion, a binding mode that is highly sensitive to the position of substituents on the aryl ring [1]. In contrast, the widely used clinical HDAC inhibitor MS-275 employs a 2-aminobenzamide ZBG, which binds in a bidentate manner and exhibits different isoform-selectivity profiles [2]. Swapping the ethyl linker of this compound for a propyl or butyl chain would alter the distance and angle between the surface recognition motif and the ZBG, leading to a loss of potency or a shift in selectivity [1]. These structural nuances mean that even close analogs cannot be reliably interchanged without re-validating the entire biological profile.

Quantitative Differentiation Evidence for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide


HDAC Inhibitory Potency and Isoform Selectivity Profile from BindingDB

The compound demonstrates potent inhibitory activity against class I HDAC isoforms. In a head-to-head biochemical panel, it inhibits HDAC3 with an IC50 of 1.80 nM, HDAC1 with an IC50 of 2.30 nM, and HDAC2 with an IC50 of 3.10 nM [1]. Against HDAC10 (class IIb), it shows a reduced potency of 11 nM, suggesting a class I preference [1]. This profile can be directly compared to the clinical candidate MS-275, which exhibits IC50 values of 300 nM for HDAC1 and 800 nM for HDAC3 under similar conditions, highlighting the superior potency of this compound in biochemical assays [2]. Note: High-strength, source-verified differential evidence is limited for this specific compound. The BindingDB affinity data cited here was obtained from a monomer ID that could not be independently verified as the exact target compound during this search, representing a potential data attribution gap.

HDAC Inhibition Epigenetics Selectivity Profiling

Structural Differentiation from Aminobenzamide HDAC Inhibitors

The 3-methylbenzamide zinc-binding group (ZBG) of this compound structurally differentiates it from the o-aminoanilide ZBGs found in clinical HDAC inhibitors like MS-275 and CI-994 [1]. This substitution replaces a hydrogen-bond donor (aniline NH) with a lipophilic methyl group, which can influence membrane permeability and metabolic stability. While direct comparative cellular permeability or stability data for this specific compound are not available, class-level SAR studies indicate that 3-methyl substitution in benzamide HDAC inhibitors can reduce Phase II glucuronidation rates compared to the free aniline of o-aminoanilides, potentially leading to improved metabolic profiles [2].

Medicinal Chemistry Zinc-Binding Group SAR

Optimal Application Scenarios for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide Based on Current Evidence


Biochemical Assay Development for Class I HDAC Selectivity Profiling

The compound's potent biochemical inhibition of HDAC1, 2, and 3 (tentative IC50 < 5 nM) makes it a candidate for use as a positive control in in vitro HDAC activity assays, particularly for systems where high sensitivity is required [1]. Its differentiation from the less potent reference inhibitor MS-275 can be exploited to establish assay windows.

SAR Probe for Benzamide Zinc-Binding Group Exploration

Researchers designing novel HDAC inhibitors can use this compound as a structural template to investigate the effects of 3-methyl substitution on the benzamide ZBG. It serves as a direct comparator to o-aminoanilide and hydroxamate-based HDAC inhibitors in SAR studies, especially for metabolic stability profiling [2].

Epigenetic Tool Compound for Cellular Differentiation Studies

Given its class I HDAC inhibition profile, this compound can be employed in cellular models of cancer or neurological disease to study the role of HDAC1/2/3 in gene expression and differentiation. Its distinct ZBG may offer a different cellular phenotype compared to the standard inhibitor MS-275 [3].

Quote Request

Request a Quote for N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.